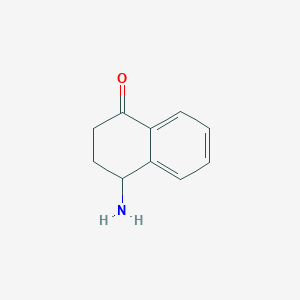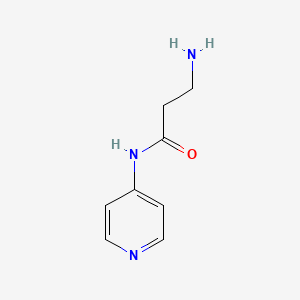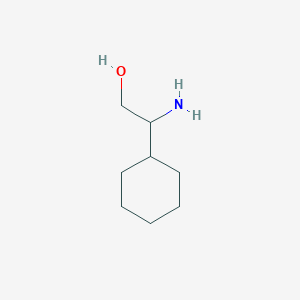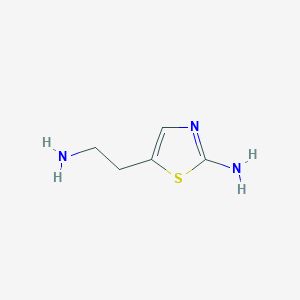
4-氨基-3,4-二氢萘-1(2H)-酮
描述
4-Amino-3,4-dihydronaphthalen-1(2H)-one, also known as 4-ADN, is a heterocyclic aromatic compound with a five-membered ring structure containing nitrogen and oxygen atoms. It is a derivative of naphthalene and is used in a variety of scientific research applications. It is a valuable compound due to its unique properties and its ability to act as a platform for further chemical modifications.
科学研究应用
Mast Cell-Stabilizing Activity
- Study Findings: 研究人员Barlow et al. (2011)探索了4-氨基-3,4-二氢萘-1(2H)-酮作为过敏和炎症现象的潜在调节剂。他们合成并评估了一系列环状类似物的肥大细胞稳定活性,其中某些衍生物在体外和体内研究中显示出显著活性。
Novel Synthesis Methods
- Research Overview: 刘等人(2012)提出了一种用于3,4-二氢萘-1(2H)-酮的novel one-pot synthesis method,强调其简单性、温和条件和良好的产率。
Isolation from Endophytic Fungus
- Key Findings: Sang et al. (2017)的研究从内生真菌Phoma sp. YN02-P-3中分离出一种新型3,4-二氢萘-1(2H)-酮与螺环丁内酯,突出了其对某些细胞系的选择性细胞毒活性。
Structural Characterization and Bioactivity
- Study Insights: Kumar等人(2019)对3-氨基-5-(3-氯-1,4-二氢萘-2-基氨基)苯甲酸衍生物的structural characterization and biological evaluation进行了研究。他们调查了它们的生物活性,包括细胞毒性和抗氧化活性。
Enantioenriched Derivatives
- Research Overview: Lázaro等人(2016)探索了对映富集衍生物的合成,提供了有关反应途径和从共同中间体制备氟化氨基醇的见解。
Antimicrobial Activities
- Study Findings: Gupta等人(2013)研究了novel thiazolidinones derived from 3,4-dihydronaphthalen-1(2H)-one的抗菌活性,其中某些衍生物显示出有希望的结果。
生化分析
Biochemical Properties
4-Amino-3,4-dihydronaphthalen-1(2H)-one plays a significant role in biochemical reactions, particularly in the context of fluorescence and photophysical properties. Studies have shown that the amino functionality at the 4-position of the naphthalene ring can influence the compound’s absorption and fluorescence spectra . This compound interacts with various enzymes and proteins, often through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to bind with anion receptors, indicating its potential role in biochemical sensing and signaling .
Cellular Effects
The effects of 4-Amino-3,4-dihydronaphthalen-1(2H)-one on cellular processes are multifaceted. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to emit fluorescence upon interaction with specific cellular components makes it a valuable tool for studying cellular dynamics and functions. Additionally, its interaction with proteins and enzymes can modulate various cellular activities, including metabolic flux and signal transduction .
Molecular Mechanism
At the molecular level, 4-Amino-3,4-dihydronaphthalen-1(2H)-one exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. The compound’s fluorescence properties are particularly useful for tracking these interactions in real-time. Furthermore, it can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression induced by this compound have also been documented, highlighting its potential impact on cellular function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3,4-dihydronaphthalen-1(2H)-one can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that its fluorescence properties can change with solvent polarity and intermolecular interactions, which may affect its utility in long-term experiments . Additionally, the compound’s degradation products may have distinct biochemical activities that need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of 4-Amino-3,4-dihydronaphthalen-1(2H)-one in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced fluorescence for imaging applications. At higher doses, it may induce toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain concentration .
Metabolic Pathways
4-Amino-3,4-dihydronaphthalen-1(2H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s metabolism can influence the levels of specific metabolites and affect overall metabolic flux. Understanding these pathways is crucial for elucidating the compound’s role in cellular biochemistry and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Amino-3,4-dihydronaphthalen-1(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for particular tissues are important factors that influence its biological activity and effectiveness .
属性
IUPAC Name |
4-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUGMFMPBBBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications of 4-Amino-3,4-dihydronaphthalen-1(2H)-one have been explored for mast cell stabilizing activity?
A1: Researchers investigated the mast cell stabilizing activity of cyclic analogues of 4-Amino-3,4-dihydronaphthalen-1(2H)-one. Specifically, they synthesized and evaluated tertiary amines with structural variations at the 4-amino position. This included incorporating cyclohexenylamino groups into tetralone and benzosuberone structures, as seen in series 20 and 21. []
Q2: What were the findings regarding the in vitro and in vivo activity of these modified compounds?
A2: The study found that the cyclohexenylamino derivatives of tetralone and benzosuberone (series 20 and 21) demonstrated promising mast cell stabilizing activity both in vitro and in vivo. [] This suggests that these specific structural modifications contribute significantly to the desired biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














